
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound’s structure includes a nitrophenyl group, which can be utilized in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or sodium azide.
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or sodium azide in a solvent-dependent condition.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride in the presence of a base like triethylamine.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Formation of substituted nitrophenyl derivatives.
Reduction: Conversion of the nitro group to an amino group.
Applications De Recherche Scientifique
Chemistry
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in solid-phase peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise construction of peptides.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine
The compound is utilized in the development of peptide-based drugs. The ability to synthesize peptides with high precision makes it valuable in medicinal chemistry.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
Mécanisme D'action
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group. This enables the stepwise addition of amino acids to build peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Npa)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys(Trt)-OH: Used for the protection of cysteine residues in peptides.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitrophenyl group, which provides additional reactivity and can be used in various chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications.
Propriétés
Formule moléculaire |
C24H20N2O6 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H20N2O6/c25-22(18-11-5-6-12-20(18)26(30)31)21(23(27)28)24(29)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22H,13,25H2,(H,27,28)/t21-,22?/m0/s1 |
Clé InChI |
JGVDTOSSOCTGEH-HMTLIYDFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




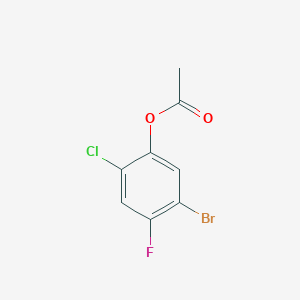
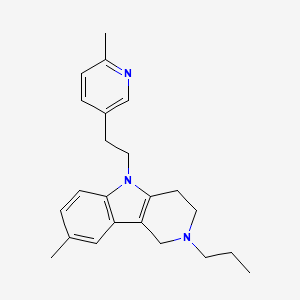
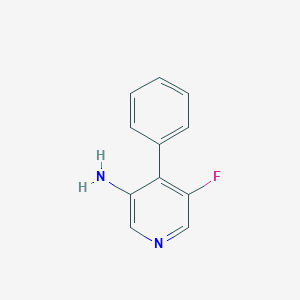
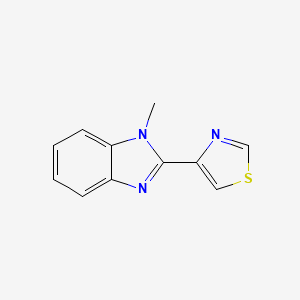
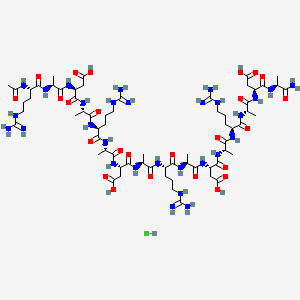
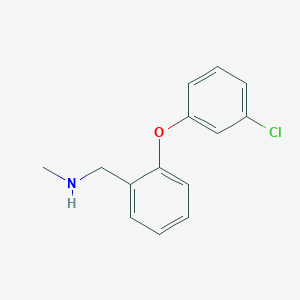


![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)

![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

